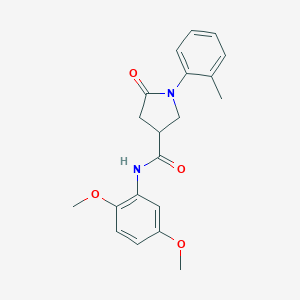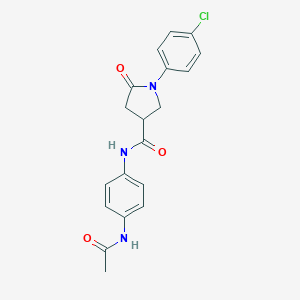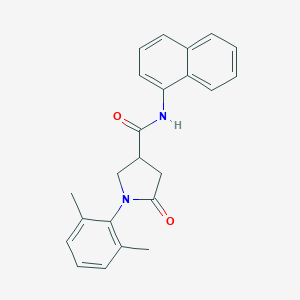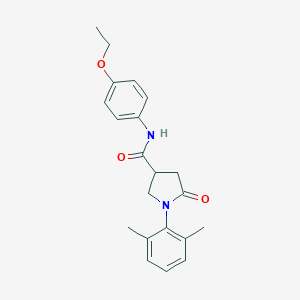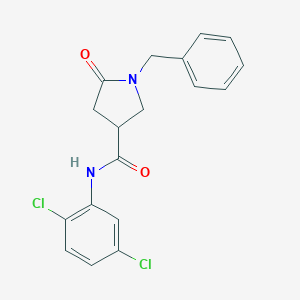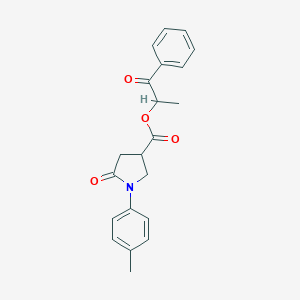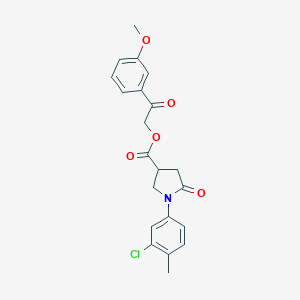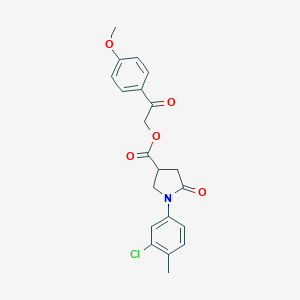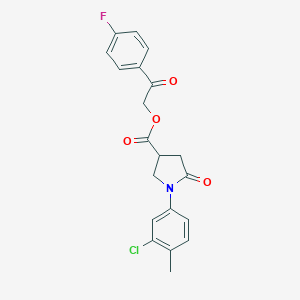![molecular formula C26H24ClNO4 B271282 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as L-732,138, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a competitive antagonist of the dopamine D1 receptor by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in the activation of the D1 receptor and a reduction in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the function of the dopamine D1 receptor and affect various physiological processes. For example, it has been found to reduce the locomotor activity in rats and decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation is that it may not be suitable for all experiments as it only targets the dopamine D1 receptor and may not be relevant for other research areas.
Future Directions
There are several future directions for the use of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in scientific research. One potential area of research is in the development of new treatments for drug addiction and other psychiatric disorders that involve the dopamine system. Additionally, further studies can be conducted to better understand the mechanisms of action of this compound and its potential use in other research areas.
Synthesis Methods
The synthesis of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-2-oxo-2-phenylbutanoic acid ethyl ester. This compound is then reacted with 5-chloro-2-hydroxybenzaldehyde to form the final product, this compound.
Scientific Research Applications
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor control, reward, and motivation.
properties
Molecular Formula |
C26H24ClNO4 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H24ClNO4/c1-2-32-21-11-8-19(9-12-21)24(29)17-26(31)22-16-20(27)10-13-23(22)28(25(26)30)15-14-18-6-4-3-5-7-18/h3-13,16,31H,2,14-15,17H2,1H3 |
InChI Key |
WQQVKFPICOCJQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




